molecular formula C18H25Cl2N3O B1436003 5,7-Dichloro hydroxychloroquine CAS No. 2054858-98-7

5,7-Dichloro hydroxychloroquine

Cat. No.: B1436003
CAS No.: 2054858-98-7
M. Wt: 370.3 g/mol
InChI Key: UAFIBIYFLNZFON-UHFFFAOYSA-N
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Description

5,7-Dichloro hydroxychloroquine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a quinoline ring system substituted with chlorine atoms at positions 5 and 7, and an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro hydroxychloroquine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of chlorine atoms at the 5 and 7 positions. The next step involves the attachment of the aminoalkyl chain to the quinoline ring, which is achieved through nucleophilic substitution reactions. Finally, the ethanolamine moiety is introduced via reductive amination or similar reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro hydroxychloroquine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

5,7-Dichloro hydroxychloroquine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and autoimmune disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro hydroxychloroquine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro hydroxychloroquine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethanolamine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5,7-Dichloro hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory agent. This compound has garnered interest due to its potential biological activities, particularly in the context of viral infections and autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Antiviral Activity : The compound interferes with the entry of viruses into host cells by raising the pH in endosomes. This alteration impedes the fusion of viral particles with cellular membranes, thereby preventing infection by viruses such as SARS-CoV-2 . Additionally, it inhibits the glycosylation of ACE2, the receptor for SARS-CoV-2, reducing viral entry efficiency .
  • Immunomodulation : The compound affects lysosomal function and antigen processing. By altering lysosomal pH, it inhibits the presentation of self-antigens and reduces inflammatory cytokine release (e.g., interleukin-1 and tumor necrosis factor) through modulation of Toll-like receptors . This property is particularly beneficial in treating autoimmune conditions like lupus and rheumatoid arthritis.
  • Antimalarial Properties : Similar to hydroxychloroquine, this compound accumulates in the lysosomes of malaria parasites, disrupting their ability to metabolize hemoglobin and thereby inhibiting their growth .

Table 1: Summary of Clinical Studies Involving Hydroxychloroquine and Its Derivatives

Study ReferencePopulationTreatment RegimenKey Findings
COVID-19 patients (n=36)600 mg/day for 10 daysSignificant reduction in viral load after treatment; 93.7% negative PCR on day 8.
Hospitalized COVID-19 patients (n=80)Hydroxychloroquine + Azithromycin70% virologically cured by day 6; significant clinical improvement noted.
Patients with autoimmune diseasesVaries by conditionDemonstrated immunomodulatory effects; reduced disease activity scores.

Case Studies

  • COVID-19 Treatment : A study conducted in France involved 36 confirmed COVID-19 patients treated with hydroxychloroquine. The results indicated a notable reduction in viral load at day six post-treatment (70% virological cure rate) compared to a control group . However, methodological concerns were raised regarding sample size and control measures.
  • Autoimmune Disease Management : In patients with systemic lupus erythematosus (SLE), hydroxychloroquine has been shown to improve disease activity significantly. A cohort study highlighted that patients receiving hydroxychloroquine had lower SLE disease activity index scores compared to those not on treatment .

Safety and Toxicity

While this compound is generally well-tolerated, potential adverse effects include gastrointestinal disturbances and retinal toxicity with long-term use . Monitoring is essential for patients on prolonged therapy.

Properties

IUPAC Name

2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFIBIYFLNZFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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